Product packaging for N-(2-chloro-6-fluorophenyl)acetamide(Cat. No.:CAS No. 343-73-7)

N-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B2608590
CAS No.: 343-73-7
M. Wt: 187.6
InChI Key: RHQHRBFOTQDMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Background of Substituted Acetanilides and Their Chemical Significance

Acetanilide (B955), or N-phenylacetamide, and its derivatives represent a class of aromatic compounds characterized by a phenyl ring attached to an acetamido group. researchgate.net This core structure has been a cornerstone in the development of various fields of chemistry and pharmacology for over a century. Historically, acetanilide itself was one of the first synthetic analgesics and antipyretics to be introduced into medical practice in 1886. researchgate.netresearchgate.net Although its use was later curtailed, its discovery spurred the development of a vast number of derivatives with improved efficacy and different biological activities.

The chemical significance of substituted acetanilides is extensive. They serve as crucial intermediates and precursors in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. researchgate.netontosight.ai The versatility of the acetanilide scaffold allows for chemical modifications at various positions on the phenyl ring and the acetamido group, enabling the fine-tuning of chemical and physical properties. In academic and industrial research, scientists have synthesized and investigated numerous acetanilide derivatives, revealing a broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. researchgate.netorientjchem.orgijpsr.info The continued exploration of this class of compounds underscores their enduring importance in medicinal chemistry and materials science. researchgate.net

Rationale for Comprehensive Investigation of N-(2-chloro-6-fluorophenyl)acetamide

The specific impetus for the comprehensive investigation of this compound stems primarily from its utility as a specialized chemical building block. lookchem.com The presence and strategic placement of halogen atoms—chlorine and fluorine—on the phenyl ring are critical to its function as a synthetic intermediate.

Halogenation is a common strategy in drug design and the synthesis of specialty chemicals. The introduction of chlorine and fluorine atoms can profoundly influence a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The ortho-disubstitution pattern (at the 2- and 6-positions) in this compound creates a unique electronic and steric environment around the amide functional group. This specific arrangement can direct the course of subsequent chemical reactions and impart distinct conformational constraints on the final products synthesized from it. Therefore, research into this compound is driven by the need to create novel molecules with precisely controlled three-dimensional structures and tailored properties for potential use in pharmaceuticals and agrochemicals. lookchem.com

Scope and Objectives of the Academic Research

Academic research focused on this compound typically encompasses several key areas, with well-defined objectives.

The primary scope of investigation involves:

Synthesis and Optimization: Developing and refining efficient and scalable synthetic routes to produce this compound with high purity and yield.

Structural Characterization: Thoroughly characterizing the compound's chemical structure and properties. This routinely involves the use of modern analytical techniques.

Reaction Chemistry: Exploring the reactivity of the compound and its utility as a precursor in the synthesis of more complex target molecules.

The core objectives of this research are:

To establish reliable synthetic protocols for the compound.

To create a comprehensive profile of its physicochemical properties through detailed analysis. Research on analogous N-(substituted phenyl)-2-chloroacetamides often includes determining crystal structure through X-ray diffraction to understand intramolecular and intermolecular interactions, which dictate the compound's solid-state properties. nih.gov

To demonstrate its versatility as a synthetic intermediate by using it to construct a variety of new chemical entities, thereby expanding the toolbox available to synthetic chemists.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Isomer.

Property This compound N-(4-chloro-2-fluorophenyl)acetamide
CAS Number 343-73-7 59280-70-5
Molecular Formula C₈H₇ClFNO lookchem.com C₈H₇ClFNO chembk.com
Molecular Weight 187.601 g/mol lookchem.com 187.6 g/mol sigmaaldrich.com
Appearance White to off-white crystalline solid lookchem.com Solid sigmaaldrich.com

| Melting Point | Not available | 154-156°C chembk.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Acetanilide
N-phenylacetamide
N-(substituted phenyl)-2-chloroacetamides
N-(4-chloro-2-fluorophenyl)acetamide
Chlorine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClFNO B2608590 N-(2-chloro-6-fluorophenyl)acetamide CAS No. 343-73-7

Properties

IUPAC Name

N-(2-chloro-6-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQHRBFOTQDMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Chloro 6 Fluorophenyl Acetamide

Established Synthetic Pathways for N-(2-chloro-6-fluorophenyl)acetamide

The primary and most well-established method for the synthesis of this compound involves the amidation of 2-chloro-6-fluoroaniline (B1301955) with an appropriate acetylating agent. This reaction is a cornerstone of amide bond formation and can be achieved through several variations.

Amidation Reactions and Precursor Requirements

The core of this synthetic approach is the nucleophilic attack of the amino group of 2-chloro-6-fluoroaniline on an electrophilic acetyl source. The most common acetylating agent for this transformation is acetyl chloride or chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Precursor Requirements:

Aniline (B41778) Derivative: 2-chloro-6-fluoroaniline is the key precursor, providing the aromatic core of the target molecule.

Acetylating Agent: Acetyl chloride or chloroacetyl chloride are frequently used due to their high reactivity. Acetic anhydride (B1165640) can also be employed, often with a catalyst.

Base: A non-nucleophilic organic base such as triethylamine (B128534) or pyridine (B92270) is commonly used to scavenge the acid produced during the reaction. Inorganic bases like sodium bicarbonate or potassium carbonate can also be utilized, particularly in biphasic reaction conditions.

Solvent: Aprotic solvents such as toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are typically chosen to dissolve the reactants and facilitate the reaction.

A general reaction scheme is depicted below:

Optimization of Reaction Conditions and Yield

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent. For instance, the reaction of a substituted aniline with chloroacetyl chloride is often performed at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction, followed by stirring at room temperature for several hours to ensure completion. nih.gov

The table below presents a summary of typical reaction conditions for the synthesis of related N-arylacetamides, which can be extrapolated to the synthesis of the title compound.

Amine PrecursorAcetylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrophenylamineChloroacetyl chlorideTriethylamineToluene0 to RT4- nih.gov
3,4-Dichloroaniline (B118046)Chloroacetyl chlorideTriethylamineBenzeneRT-- irjmets.com
Various anilinesChloroacetyl chloride-AqueousRTOvernight23.9-82.14 ijpsr.info
4-Fluoro-N-isopropylaniline2-(Methylthio)acetyl chlorideTriethylamineAcetonitrile0 to RT5- iucr.org
m- and p-AminophenolsChloroacetyl chloride-Acetic acid, Acetonitrile, or THF--- journalnx.com

Note: The yields presented are for the synthesis of related compounds, as specific yield data for this compound was not available in the searched literature.

Novel Approaches in this compound Synthesis

In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and versatile methods for amide bond formation. These novel approaches are applicable to the synthesis of this compound and offer advantages over traditional methods.

Catalytic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency and the adoption of green chemistry principles to minimize environmental impact. In the context of this compound synthesis, this translates to exploring alternative catalysts and greener reaction media.

Catalytic Strategies: While the direct acylation with acid chlorides is often efficient, catalytic methods for amide bond formation from carboxylic acids are gaining prominence. Coupling reagents, though not strictly catalytic, are often used in catalytic amounts to facilitate the reaction between a carboxylic acid and an amine.

Green Chemistry Principles: A key aspect of green chemistry is the replacement of hazardous solvents with more benign alternatives. Research has focused on identifying greener solvents for amide bond formation, with promising results from biomass-derived solvents and other low-toxicity options.

Green Solvent AlternativeRationaleReference
2-Methyltetrahydrofuran (2-MeTHF)Biomass-derived, lower toxicity than THF.-
Cyclopentyl methyl ether (CPME)Higher boiling point, lower peroxide formation than other ethers.-
Propylene carbonate (PC)Low toxicity, biodegradable.-
WaterThe ultimate green solvent, though challenges with reactant solubility exist.-

Microwave-Assisted and Flow Chemistry Syntheses

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. researchgate.net The synthesis of acetamide (B32628) derivatives has been shown to be amenable to microwave-assisted methods. For example, the reaction of 3,4-dichloroaniline with chloroacetyl chloride can be accelerated using microwave irradiation. irjmets.com This technique offers a significant advantage over conventional heating, which can require several hours for completion. researchgate.net

Flow Chemistry Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of amides from anilines has been successfully demonstrated in flow reactors. This approach is particularly beneficial for reactions involving hazardous intermediates, as they are generated and consumed in situ in small volumes.

Derivatization and Further Chemical Modifications of the this compound Scaffold

N-(substituted phenyl)-2-chloroacetamides, including the title compound, are valuable intermediates in organic synthesis. The presence of the reactive chloroacetyl group allows for a variety of nucleophilic substitution reactions, enabling the construction of more complex molecules.

The chlorine atom of the chloroacetyl moiety can be readily displaced by a range of nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups and build diverse molecular scaffolds. For example, N-(substituted phenyl)-2-chloroacetamides have been used as precursors for the synthesis of quinolin-8-yloxy acetamide and 2,5-piperazinedione (B512043) derivatives. nih.gov

Furthermore, the aromatic ring of this compound can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. The amide group is an ortho-, para-director, while the chlorine and fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects will govern the regioselectivity of further functionalization on the phenyl ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The substitution pattern on the aromatic ring of this compound creates a distinct electronic environment that governs its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution

While specific studies detailing the electrophilic substitution of this compound are not extensively documented, the reactivity can be predicted by analyzing the directing effects of its substituents. The acetamido group (-NHCOCH₃) is an activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. Conversely, the chlorine and fluorine atoms are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho, para-directors.

The combined influence of these groups suggests that electrophilic attack is feasible. The primary directing group is the powerful activating acetamido group. The positions ortho and para to it are C3 and C5, and C1 respectively. The C1, C2 and C6 positions are already substituted. Therefore, electrophiles are directed to the C3 and C5 positions. Steric hindrance from the adjacent chloro and acetamido groups might influence the regioselectivity of the substitution.

An analogous reaction is the electrophilic bromination of N-(4-chloro-2-fluorophenyl)acetamide, where the acetamido group directs bromination to the position para to itself. This supports the prediction that the acetamido group in this compound would similarly control the position of substitution. Nitration of substituted acetanilides is also a known transformation, further suggesting the potential for such reactions on this molecule. rsc.org

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution.
SubstituentPositionElectronic EffectDirecting InfluencePredicted Reactive Positions
-NHCOCH₃ (Acetamido)C1Activating (Resonance)Ortho, Para-DirectingC3, C5
-Cl (Chloro)C2Deactivating (Inductive)Ortho, Para-DirectingC4, C6 (occupied)
-F (Fluoro)C6Deactivating (Inductive)Ortho, Para-DirectingC2 (occupied), C4

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

The phenyl ring of this compound lacks such strong activating groups. The acetamido group is electron-donating by resonance, which deactivates the ring toward nucleophilic attack. While the halogens are electron-withdrawing, their effect is not potent enough to facilitate SNAr under standard conditions. Consequently, the displacement of either the chloride or fluoride (B91410) on the aromatic ring by a nucleophile is not a readily achievable transformation for this compound.

Modifications at the Acetamide Moiety

The acetamide functional group offers several avenues for chemical modification, primarily through hydrolysis or reduction.

Amide Hydrolysis

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat.

Acid-catalyzed hydrolysis , using a strong acid like aqueous hydrochloric acid, would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. The final products are 2-chloro-6-fluoroaniline and acetic acid.

Base-catalyzed hydrolysis , using a strong base such as aqueous sodium hydroxide (B78521), involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. nih.gov This process, often irreversible, yields 2-chloro-6-fluoroaniline and a salt of acetic acid (e.g., sodium acetate).

Amide Reduction

The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (-CH₂-). This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This reaction would convert this compound into the corresponding secondary amine, N-ethyl-2-chloro-6-fluoroaniline.

Table 2: Potential Chemical Modifications of the Acetamide Moiety.
TransformationTypical ReagentsExpected Product(s)
Acid-Catalyzed Hydrolysisaq. HCl, Δ2-Chloro-6-fluoroaniline and Acetic acid
Base-Catalyzed Hydrolysisaq. NaOH, Δ2-Chloro-6-fluoroaniline and Sodium acetate (B1210297)
Reduction1. LiAlH₄, THF; 2. H₂ON-ethyl-2-chloro-6-fluoroaniline

Mechanistic Investigations of this compound Formation and Reactions

Mechanism of Formation

The synthesis of this compound is typically achieved through the N-acylation of 2-chloro-6-fluoroaniline. This reaction proceeds via a nucleophilic acyl substitution mechanism. Common acetylating agents include acetyl chloride and acetic anhydride.

The mechanism involves the following steps:

Nucleophilic Attack: The nitrogen atom of 2-chloro-6-fluoroaniline, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent.

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Collapse of the Intermediate: The intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond.

Expulsion of the Leaving Group: Simultaneously, a leaving group (e.g., chloride from acetyl chloride or acetate from acetic anhydride) is expelled.

Deprotonation: A final deprotonation step at the nitrogen atom, often facilitated by a mild base like triethylamine or pyridine added to the reaction, neutralizes the resulting positive charge and yields the final this compound product. google.com

Mechanisms of Reactions

The mechanisms for the potential reactions of this compound are well-established in organic chemistry.

Electrophilic Aromatic Substitution: This reaction proceeds through the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. An electrophile (E⁺) attacks the pi system of the aromatic ring, forming the arenium ion. A subsequent deprotonation step, where a base removes a proton from the carbon atom that was attacked, restores the aromaticity of the ring and yields the substituted product.

Amide Hydrolysis:

Acid-Catalyzed (AAC2): The mechanism begins with the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by water. A proton transfer from the water moiety to the nitrogen atom makes the amino group a better leaving group. The tetrahedral intermediate then collapses, expelling the neutral amine (2-chloro-6-fluoroaniline) and yielding the protonated carboxylic acid.

Base-Catalyzed (BAC2): This mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. nih.gov This intermediate then expels the amide anion (⁻NH-Ar), which is a poor leaving group but is subsequently protonated by the solvent (water) to form 2-chloro-6-fluoroaniline and a carboxylate anion. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of N 2 Chloro 6 Fluorophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. It provides information on the chemical environment of individual atoms and their connectivity.

High-Resolution 1H and 13C NMR StudiesHigh-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra would reveal the specific chemical shifts (δ) for each unique hydrogen and carbon atom in the N-(2-chloro-6-fluorophenyl)acetamide molecule. The chemical shifts are influenced by the electronic environment, providing clues about the effects of the chloro, fluoro, and acetamido groups on the phenyl ring. Coupling constants (J), observed as splitting patterns in the ¹H NMR spectrum, would help to establish the connectivity between adjacent protons, particularly on the aromatic ring. For instance, the multiplicity (singlet, doublet, triplet, etc.) of the aromatic protons would confirm their relative positions. Integration of the ¹H NMR signals would confirm the number of protons in each environment.

A hypothetical data table for these studies would look as follows:

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Value e.g., t Value 1H Aromatic C-H
Value e.g., ddd Values 1H Aromatic C-H
Value e.g., ddd Values 1H Aromatic C-H
Value e.g., s N/A 1H N-H

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
Value C=O
Value Aromatic C-Cl
Value Aromatic C-F
Value Aromatic C-N
Values Aromatic C-H

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)Two-dimensional (2D) NMR techniques would be employed to unambiguously assign the ¹H and ¹³C signals and to probe the spatial arrangement of the atoms.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, confirming which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons bearing the chloro, fluoro, and amino substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, providing insights into the molecule's preferred conformation and the orientation of the acetamide (B32628) group relative to the phenyl ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra display characteristic bands corresponding to specific functional groups. For this compound, key vibrational bands would include the N-H stretch, the C=O (Amide I) stretch, the N-H bend (Amide II), C-N stretching, and vibrations associated with the substituted aromatic ring (C-H, C=C, C-Cl, and C-F stretches). Shifts in these frequencies, particularly the N-H and C=O stretches, can provide evidence for intermolecular interactions like hydrogen bonding in the solid state.

Table 3: Hypothetical FT-IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment Technique
~3300 N-H stretch FT-IR, Raman
~1670 C=O stretch (Amide I) FT-IR, Raman
~1550 N-H bend (Amide II) FT-IR, Raman
~1400-1600 Aromatic C=C stretches FT-IR, Raman
~1250 C-F stretch FT-IR

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the molecular formula, C₈H₇ClFNO. By analyzing the isotopic pattern, particularly for the chlorine atom (³⁵Cl/³⁷Cl), the presence of chlorine can be confirmed. Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, and the analysis of the resulting fragment ions would elucidate the fragmentation pathways, providing further structural confirmation. Key fragmentation would likely involve the loss of the acetyl group and cleavage of the amide bond.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry.

Crystal Packing and Intermolecular Hydrogen Bonding NetworksThe crystallographic data would also reveal how the molecules are arranged in the crystal lattice. A key focus would be the analysis of intermolecular interactions, particularly hydrogen bonds. It would be expected that the amide N-H group would act as a hydrogen-bond donor and the carbonyl oxygen (C=O) would act as a hydrogen-bond acceptor, likely forming chains or networks that stabilize the crystal structure. The specific geometry and pattern of this hydrogen bonding network would be determined.

Table 4: Hypothetical Crystal Data and Structure Refinement Details

Parameter Value
Empirical formula C₈H₇ClFNO
Formula weight 187.60
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions a, b, c (Å), β (°)
Volume (ų) Value
Z Value
Density (calculated) (g/cm³) Value

Conformational Analysis in the Crystalline State

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its conformation in the crystalline state, including specific torsion angles, bond lengths, and intermolecular interactions derived from single-crystal X-ray diffraction, cannot be provided at this time.

While crystallographic studies of isomeric and related compounds, such as 2-chloro-N-(3-fluorophenyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide, are available, the precise influence of the 2-chloro-6-fluoro substitution pattern on the solid-state conformation remains undetermined. The interplay of steric hindrance from the ortho-substituents and the electronic effects of the halogen atoms is expected to significantly impact the dihedral angle between the phenyl ring and the acetamide group, as well as the intermolecular hydrogen bonding network in the crystal lattice. However, without experimental data for the specific compound of interest, any such discussion would be speculative and fall outside the scope of this focused analysis.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state conformation and packing arrangement. Such a study would provide valuable data on bond parameters and intermolecular forces, contributing to a deeper understanding of structure-property relationships in this class of halogenated acetamides.

Theoretical and Computational Chemistry of N 2 Chloro 6 Fluorophenyl Acetamide

Electronic Structure and Molecular Orbital Theory Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like N-(2-chloro-6-fluorophenyl)acetamide, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide significant insights into its reactivity and electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized on the phenyl ring and the amide group, which are the more electron-rich parts of the molecule.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the chloro, fluoro, and carbonyl groups, which are electron-withdrawing.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Computational studies on similar N-phenylacetamides have shown that the distribution and energies of these orbitals are significantly influenced by the substituents on the phenyl ring.

ParameterConceptual Significance for this compound
HOMO Energy Indicates the ionization potential and electron-donating character.
LUMO Energy Relates to the electron affinity and electron-accepting character.
Energy Gap (ΔE) Correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.

Electrostatic Potential Surface and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): These areas indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atom of the carbonyl group and potentially the fluorine atom.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) would exhibit a positive potential.

Neutral Regions (Green): These areas have a relatively neutral charge.

Analysis of the MEP surface would provide a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions.

Conformational Analysis and Energy Minima Identification

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.

Potential Energy Surface Scans

To identify the most stable conformers, a potential energy surface (PES) scan would be performed. This involves systematically rotating one or more rotatable bonds (e.g., the C-N bond between the phenyl ring and the amide group, and the C-C bond of the acetyl group) and calculating the energy at each step. The resulting plot of energy versus dihedral angle would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The transition states between these conformers would also be identified as energy maxima on the PES.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations could be employed to explore the conformational space of this compound over time. By simulating the motion of the atoms at a given temperature, MD simulations can provide a more dynamic picture of the molecule's flexibility and the accessibility of different conformations. This method is particularly useful for understanding how the molecule might behave in a solution or when interacting with a biological target.

Quantitative Structure-Property Relationships (QSPR) and Prediction of Physicochemical Parameters

QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. While no specific QSPR studies for this compound are available, computational methods can be used to predict key parameters.

Physicochemical ParameterPredicted Significance for this compound
Dipole Moment (µ) A non-zero dipole moment is expected due to the presence of electronegative atoms (Cl, F, O, N), indicating the molecule's overall polarity. This influences its solubility and intermolecular interactions.
Polarizability (α) This parameter describes how easily the electron cloud of the molecule can be distorted by an external electric field. It is important for understanding non-covalent interactions.

These parameters would typically be calculated using DFT or other quantum mechanical methods. The predicted values would be valuable for estimating the molecule's behavior in various chemical and biological environments.

Molecular Modeling of Interactions with Biological Macromolecules (In Silico Screening, excluding human clinical relevance)

In silico screening techniques, including ligand-protein docking and molecular dynamics simulations, are fundamental in modern computational chemistry for predicting the binding affinity and interaction dynamics of a ligand with a potential biological target. These methods provide valuable insights into the molecular basis of interaction and can guide further experimental studies. However, a comprehensive search of scientific databases and research articles indicates that specific studies on this compound are not present in the available literature.

Ligand-Protein Docking Studies for Hypothetical Target Binding

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique is instrumental in virtual screening and lead optimization. The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field to estimate the binding affinity.

Despite the utility of this method, there are no published ligand-protein docking studies for this compound against any hypothetical or non-human biological targets. Consequently, no data is available to populate a table of docking scores, binding energies, or to detail specific molecular interactions such as hydrogen bonds, hydrophobic interactions, or van der Waals forces with any protein.

Table 1: Hypothetical Ligand-Protein Docking Results for this compound

Hypothetical Protein TargetDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. By simulating the movements of atoms and molecules, MD can offer insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. These simulations are computationally intensive and are typically performed after initial docking studies to refine the binding pose and assess the stability of the interaction.

A thorough review of the scientific literature reveals a lack of any molecular dynamics simulation studies performed on complexes involving this compound and any biological macromolecule. Therefore, there is no data available on parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), or detailed analyses of intermolecular interactions over a simulation trajectory.

Table 2: Summary of Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complexes

Hypothetical Protein TargetSimulation Time (ns)Average RMSD of Ligand (Å)Key Stable Interactions Observed
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Biological Activity and Mechanistic Insights of N 2 Chloro 6 Fluorophenyl Acetamide Non Human & Non Clinical Focus

Antimicrobial Activity Studies (e.g., against specific bacterial strains, fungi, or plant pathogens)

While direct studies on N-(2-chloro-6-fluorophenyl)acetamide are limited in publicly available literature, research on analogous N-(substituted phenyl)-2-chloroacetamides provides significant insight into its potential antimicrobial properties. The presence and position of halogen substituents on the phenyl ring are known to play a crucial role in the antimicrobial efficacy of this class of compounds.

In vitro assessments of various N-(halophenyl)acetamides have demonstrated a range of inhibitory activities against both bacterial and fungal strains. For instance, studies on N-(4-fluorophenyl) chloroacetamide, a positional isomer of the title compound, have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Its activity against Gram-negative bacteria like Escherichia coli was found to be less potent, while moderate effectiveness was observed against the yeast Candida albicans. nih.gov

The general structure of chloroacetamides is recognized for its contribution to antimicrobial effects. The chloroacetyl group, in particular, is considered essential for biological activity. nih.gov Studies comparing N-(hydroxyphenyl)acetamide with its chlorinated counterpart, 2-chloro-N-(hydroxyphenyl)acetamide, revealed that the addition of the chlorine atom to the acetamide (B32628) moiety conferred potent antifungal activity against Candida albicans, which was absent in the non-chlorinated analog. nih.gov This highlights the importance of the α-chloro group in the acetamide structure for its antimicrobial function.

Another related compound, 2-chloro-N-phenylacetamide, has been evaluated against fluconazole-resistant strains of C. albicans and Candida parapsilosis. It demonstrated significant antifungal activity, inhibiting all tested strains with Minimum Inhibitory Concentrations (MICs) ranging from 128 to 256 µg/mL. nih.govscielo.br Furthermore, this compound was effective at inhibiting biofilm formation and disrupting pre-formed biofilms, which are critical virulence factors for pathogenic fungi. nih.govscielo.brresearchgate.net

Below is a summary of in vitro efficacy data for compounds analogous to this compound.

CompoundTest OrganismActivity MetricResult
N-(4-fluorophenyl) chloroacetamideStaphylococcus aureusEffective InhibitionYes
Escherichia coliEffective InhibitionLess Effective
Candida albicansEffective InhibitionModerately Effective
2-chloro-N-phenylacetamideFluconazole-resistant C. albicansMIC128 - 256 µg/mL
Fluconazole-resistant C. parapsilosisMIC128 - 256 µg/mL
Biofilm InhibitionUp to 92%
Biofilm DisruptionUp to 87%

The precise antimicrobial mechanism of this compound has not been specifically elucidated. However, based on studies of related chloroacetamides, several mechanisms can be proposed.

A primary factor contributing to the antimicrobial activity of halogenated N-phenylacetamides is their increased lipophilicity. nih.gov The presence of halogen atoms on the phenyl ring enhances the compound's ability to permeate the phospholipid bilayer of microbial cell membranes, allowing it to reach intracellular targets more efficiently. nih.gov

Once inside the cell, the reactive α-chloro group is thought to be a key player. It is hypothesized that chloroacetamides can act as alkylating agents, forming covalent bonds with nucleophilic groups (such as sulfhydryl groups in cysteine residues) in essential enzymes or proteins. cambridge.orgcapes.gov.br This covalent modification can lead to enzyme inactivation and disruption of critical metabolic pathways, ultimately resulting in microbial death.

In fungi, investigations into the mechanism of 2-chloro-N-phenylacetamide have explored several possibilities. Studies have shown that its antifungal action is not achieved by binding to ergosterol (B1671047) in the cell membrane or by causing direct damage to the fungal cell wall, two common mechanisms for antifungal drugs. nih.govscielo.br This suggests an alternative mode of action, potentially involving the inhibition of specific intracellular enzymes or other metabolic processes. nih.gov In silico studies on a different but related acetamide suggested that a possible mechanism for its antibacterial activity against Klebsiella pneumoniae could be its action on penicillin-binding proteins, which would lead to cell lysis. nih.gov

Herbicidal and Plant Growth Regulatory Effects

This compound belongs to the chloroacetamide class of herbicides, a widely used group known for their effectiveness in controlling annual grasses and some broadleaf weeds in various crops. researchgate.net They are typically applied pre-emergence to the soil to prevent weed seedlings from establishing. cambridge.orgcapes.gov.brcambridge.org

The herbicidal action of chloroacetamides is characterized by the inhibition of early seedling growth. cambridge.orgcapes.gov.brcambridge.org In susceptible grass species, these herbicides are absorbed by the emerging shoot, particularly near the coleoptilar node, and disrupt development. cambridge.orgresearchgate.net This leads to symptoms such as stunted growth and failure of the seedling to emerge from the soil. researchgate.net In broadleaf weeds, the primary site of absorption is the roots, and symptoms can include crinkled or cupped leaves. cambridge.org

Herbicide ClassTarget WeedsApplicationGeneral Effect
ChloroacetamidesAnnual grasses (e.g., Lolium temulentum)Pre-emergenceInhibition of seedling shoot growth
Small-seeded broadleaf weeds (e.g., Anagallis arvensis)Pre-emergenceInhibition of seedling root growth

The primary phytotoxicological mechanism of chloroacetamide herbicides is well-established. They act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms. researchgate.netresearchgate.net This inhibition occurs at the level of the VLCFA elongase enzyme complex located in the endoplasmic reticulum. researchgate.net

VLCFAs are essential building blocks for several critical plant components, including:

Cuticular Waxes: These waxes form a protective layer on the leaf surface, preventing water loss and protecting against environmental stresses. Inhibition of VLCFA synthesis leads to reduced wax development. cambridge.org

Suberin: A key component of cell walls in root tissues, important for controlling water and nutrient transport.

Sphingolipids: These are vital components of cell membranes.

By disrupting the production of VLCFAs, chloroacetamides interfere with cell division and expansion, membrane integrity, and the formation of protective barriers. researchgate.net This ultimately leads to the arrest of seedling growth and death of the susceptible weed. researchgate.net Other metabolic processes that require coenzyme A, such as the synthesis of lipids and isoprenoids, may also be inhibited. cambridge.orgcapes.gov.brcambridge.org It has been proposed that the reactive chloroacetamide molecule binds to sulfhydryl groups in enzymes within these pathways, leading to their inactivation. cambridge.orgcapes.gov.brcambridge.org

Insecticidal Activity and Effects on Invertebrate Physiology

Larvicidal and Adulticidal Efficacy

No empirical data from laboratory or field studies detailing the larvicidal or adulticidal efficacy of this compound against any insect species were identified in the reviewed scientific literature. Consequently, metrics such as LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%) values for this specific compound are not available.

Neurological or Metabolic Disruption in Insect Models

There is no available research that investigates the specific mechanisms of action of this compound within insect models. Studies concerning its potential effects on the nervous system, such as the inhibition of key enzymes like acetylcholinesterase or interference with neurotransmitter receptors, have not been published. Similarly, its impact on metabolic pathways or other physiological processes in insects remains uncharacterized.

Enzyme Inhibition and Receptor Binding Studies (in vitro, specific non-human targets)

No studies have been published that specifically investigate the inhibitory effects of this compound on isolated enzymes or its binding affinity to specific non-human receptors. While research exists for structurally related acetamide derivatives against various targets, this information is not directly applicable to the title compound.

Enzyme Inhibition and Receptor Binding Studies (in vitro, specific non-human targets)

Characterization of Binding Affinity and Specificity

Data characterizing the binding affinity (e.g., Ki, Kd, or IC50 values) and specificity of this compound for any particular non-human biological target are absent from the current scientific literature.

Kinetic Studies of Enzyme Inhibition

As no enzyme inhibition has been reported for this compound, there are no kinetic studies available. Information regarding its mode of inhibition (e.g., competitive, non-competitive, or mixed) and inhibition constants (Ki) is currently nonexistent.

Structure-Activity Relationship (SAR) Studies for Defined Biological Endpoints (Non-human, non-clinical)

Advanced Analytical Methodologies for Detection and Quantification of N 2 Chloro 6 Fluorophenyl Acetamide

Development of Chromatographic Methods for N-(2-chloro-6-fluorophenyl)acetamide

Chromatographic techniques are central to the separation and quantification of individual components from a mixture. For a substituted aromatic amide like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer powerful analytical solutions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach for this compound, owing to its moderate polarity. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, causing more non-polar analytes to be retained longer.

The method development for this compound would involve optimizing several parameters to achieve efficient separation from impurities or other matrix components. A C18 column, which contains octadecylsilane as the stationary phase, is a common starting point due to its versatility and wide applicability. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape.

Detection is a critical component of the HPLC system. For this compound, which contains a phenyl ring chromophore, a UV-Vis detector is highly effective. The wavelength for detection would be set at one of the compound's absorption maxima (λmax), which for similar N-phenylacetamide compounds is typically in the 240-260 nm range, to maximize sensitivity. nist.gov For higher specificity and structural confirmation, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).

Table 1: Representative HPLC Parameters for Analysis of this compound Note: These are typical starting parameters for method development and require empirical optimization.

ParameterTypical Value
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile or Methanol (HPLC Grade)
Elution Mode Gradient: e.g., Start at 30% B, ramp to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 - 40 °C
Injection Vol. 10 - 20 µL
Detector UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)
UV Wavelength ~254 nm (Requires experimental determination)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight and polar amide group, it can potentially be analyzed directly if it is stable at the temperatures used in the GC inlet.

If the compound exhibits poor chromatographic performance (e.g., peak tailing or degradation), chemical derivatization may be necessary. This process modifies the compound to create a more volatile and thermally stable derivative suitable for GC analysis. However, for initial method development, direct injection would be attempted.

The GC-MS analysis would involve injecting the sample into a heated port where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). The column, typically a non-polar or medium-polarity column like a DB-5ms, separates components based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information from the fragmentation pattern.

Table 2: Proposed GC-MS Parameters for this compound Analysis Note: These parameters are illustrative and require experimental validation.

ParameterTypical Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temp. 250 - 280 °C
Injection Mode Splitless (for trace analysis)
Oven Program Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

Spectroscopic Techniques for Trace Analysis

Spectroscopic techniques are used to measure the interaction between matter and electromagnetic radiation. They can provide both quantitative and qualitative information and are often used for trace-level analysis.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. The presence of the substituted phenyl ring in this compound makes it an ideal candidate for this method. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The absorption spectrum of the compound would be recorded to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. The solvent used can influence the position and intensity of the absorption bands, an effect known as solvatochromism. researchgate.net Therefore, the same solvent must be used for both the standards and the unknown samples.

Table 3: Anticipated UV-Vis Spectrophotometry Characteristics Note: λmax values are estimates based on similar compounds and must be determined experimentally.

SolventExpected λmax Range (nm)Molar Absorptivity (ε)
Ethanol 240 - 265To be determined
Methanol 240 - 265To be determined
Hexane 235 - 260To be determined

Fluorescence spectroscopy is an exceptionally sensitive analytical technique. It involves exciting a molecule with light of a specific wavelength and then detecting the light emitted at a longer wavelength. While many aromatic compounds exhibit some native fluorescence, its intensity can vary greatly. The suitability of fluorescence spectroscopy for this compound would depend on its quantum yield—the efficiency with which it converts absorbed light into emitted light. Research on other acetamide (B32628) derivatives has shown that structural modifications can significantly enhance fluorescence properties. nih.gov

If the compound is found to be naturally fluorescent, a method can be developed by identifying its optimal excitation and emission wavelengths. A calibration curve would be generated by plotting fluorescence intensity versus the concentration of standard solutions. Due to its high sensitivity, this method is particularly useful for detecting trace or ultra-trace amounts of the analyte. If native fluorescence is weak or non-existent, derivatization with a highly fluorescent molecule (a fluorophore) could be employed as a secondary strategy.

Sample Preparation Techniques for Complex Matrices (e.g., environmental samples, biological media from non-human studies)

The analysis of this compound in complex matrices like environmental water or non-human biological fluids requires a sample preparation step. This step is crucial to remove interfering substances, concentrate the analyte to a detectable level, and make it compatible with the analytical instrument. scispace.com The two most common techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. For extracting a moderately polar compound like this compound from an aqueous sample, an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would be used. The pH of the aqueous sample may be adjusted to ensure the analyte is in its neutral form to maximize partitioning into the organic phase. The primary drawbacks of LLE include the use of large volumes of organic solvents and the potential for emulsion formation. scispace.com

Solid-Phase Extraction (SPE): SPE has become the preferred method for sample preparation, largely replacing LLE. scispace.com It is a more efficient and reproducible technique that uses significantly less solvent. For SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the bulk of the matrix passes through. After a washing step to remove any remaining interferences, the analyte is eluted from the cartridge with a small volume of a strong organic solvent. For this compound, a reverse-phase sorbent like C18 would be appropriate for extraction from aqueous samples.

Table 4: General Sample Preparation Schemes for this compound

TechniqueMatrix ExampleKey Steps
Solid-Phase Extraction (SPE) Environmental Water1. Conditioning: Pass methanol, then water through the C18 cartridge. 2. Loading: Pass the water sample through the cartridge. 3. Washing: Wash with a weak solvent (e.g., 5% methanol in water) to remove interferences. 4. Elution: Elute the analyte with a small volume of a strong solvent (e.g., acetonitrile or methanol).
Liquid-Liquid Extraction (LLE) Non-human Plasma1. Precipitation: Add acetonitrile to plasma to precipitate proteins. 2. Centrifugation: Pellet the precipitated proteins. 3. Extraction: Transfer the supernatant and perform LLE with a solvent like ethyl acetate. 4. Evaporation & Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.

Method Validation and Quality Assurance for Analytical Protocols

The validation of analytical methods is a critical requirement for ensuring the reliability and accuracy of data in the detection and quantification of this compound. Adherence to internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH), is essential for demonstrating that an analytical procedure is suitable for its intended purpose. The validation process encompasses a comprehensive evaluation of several key performance characteristics to guarantee that the method is robust, reliable, and reproducible.

A fundamental aspect of method validation is the establishment of specificity, which is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), specificity is typically demonstrated by the separation of the this compound peak from other components in a sample.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis on the data. The correlation coefficient, y-intercept, and slope of the regression line are key indicators of linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of the analyte spiked into a sample matrix. Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

The limit of detection (LOD) and the limit of quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include the pH of the mobile phase, column temperature, and flow rate.

Quality assurance (QA) protocols are implemented to ensure that the validated analytical method is consistently performed to the required standards. This includes the regular calibration and maintenance of analytical instruments, the use of certified reference materials for standardization, and the implementation of system suitability tests before each analytical run. System suitability tests are a set of checks to ensure that the chromatographic system is performing adequately at the time of analysis.

The following interactive data tables provide illustrative examples of the types of data generated during the validation of a hypothetical HPLC-UV method for the quantification of this compound.

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (arbitrary units)
112500
563000
10126500
20251000
50630500
1001255000
Linear Regression Analysis
Correlation Coefficient (r²) 0.9998
Slope 12540
Y-intercept 350

Table 2: Accuracy and Precision Data for this compound Analysis

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Repeatability (RSD, n=6) (%)Intermediate Precision (RSD, n=6) (%)
54.9599.01.21.8
2020.2101.00.81.5
8079.699.50.91.3

Table 3: System Suitability Parameters for HPLC Analysis

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 1.0%0.5%

Environmental Fate and Ecotoxicological Implications of N 2 Chloro 6 Fluorophenyl Acetamide Non Human Focus

Environmental Degradation Pathways of N-(2-chloro-6-fluorophenyl)acetamide

Degradation is a key process determining the persistence of a chemical in the environment. For this compound, degradation is expected to occur through both abiotic (photolysis, hydrolysis) and biotic (microbial) processes.

Photolytic Degradation in Aqueous and Atmospheric Environments

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated transient species like hydroxyl radicals.

Hydrolysis Kinetics and Metabolite Identification

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For this compound, the primary site for hydrolysis is the amide bond. This reaction is influenced by pH and temperature. nih.gov

Studies on analogous chloroacetamide herbicides show that hydrolysis rates can vary significantly, with half-lives at neutral pH ranging from weeks to years. uiowa.edu The reaction is typically catalyzed by acid or base conditions.

Base-catalyzed hydrolysis often proceeds through a nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion attacks the carbon of the chloromethyl group, replacing the chlorine with a hydroxyl group. nih.govresearchgate.net In some cases, cleavage of the amide bond can also occur. nih.gov

Acid-catalyzed hydrolysis can result in the cleavage of both the amide and, if present, ether groups. nih.govresearchgate.net

The primary hydrolysis metabolites of this compound are expected to be 2-chloro-6-fluoroaniline (B1301955) and chloroacetic acid . However, under certain conditions, the formation of N-(2-chloro-6-fluorophenyl)-2-hydroxyacetamide could also occur. It is important to note that some hydrolysis products of related chloroacetamides have been shown to be of potential environmental concern. nih.govnih.gov

Biodegradation in Soil and Water Systems

Biodegradation, the breakdown of organic matter by microorganisms, is considered the most significant dissipation pathway for chloroacetamide herbicides in soil and water. nih.gov

Microbial Degradation and Identification of Metabolizing Organisms

Numerous studies have isolated and identified microbial species capable of degrading chloroacetamide herbicides like alachlor, butachlor, and acetochlor. These microorganisms utilize the herbicides as a source of carbon and energy.

Common degradation pathways for chloroacetamides involve N-dealkylation and amide hydrolysis. researchgate.net For this compound, the central degradation step would likely be the enzymatic hydrolysis of the amide bond to yield 2-chloro-6-fluoroaniline.

Bacterial strains and genera that have been identified to degrade chloroacetamide herbicides include:

Paracoccus sp. researchgate.net

Bacillus cereus nih.gov

Amycolatopsis nih.govresearchgate.net

Saccharomonospora nih.gov

Kribbella researchgate.net

Pseudomonas sp. researchgate.net

Streptomyces sp. researchgate.net

These organisms, commonly found in agricultural soils, possess enzymes such as amidases that can cleave the amide bond, initiating the breakdown of the molecule. researchgate.net

Assessment of Persistence and Half-Life in Environmental Media

Persistence refers to the length of time a compound remains in a particular environment before it is broken down. It is often measured by its half-life (t½), the time it takes for 50% of the initial amount of the substance to disappear. orst.edu

The persistence of this compound in soil and water will be determined by the rate of its biodegradation and, to a lesser extent, abiotic degradation. The half-life of pesticides can be classified into general categories to estimate their persistence. orst.edu

Persistence CategorySoil Half-Life
Low (Non-persistent)< 16 days
Moderate16 - 59 days
High (Persistent)> 60 days

Data sourced from the National Pesticide Information Center. orst.edu

While the specific half-life of this compound has not been reported, data from analogous chloroacetamide herbicides provide a useful reference. For example, the field dissipation half-life of acetochlor can range from less than 3 days to 36 days, while alachlor has been reported with a half-life of around 21 days. epa.gov This suggests that this compound would likely be classified as having low to moderate persistence in soil under conditions favorable to microbial activity. orst.edu However, persistence can be significantly longer in environments where microbial activity is limited, such as in deeper soil layers or in cold and dry conditions.

Sorption and Leaching Behavior in Soil Systems

Sorption describes the process of a chemical binding to soil particles, while leaching is the movement of a chemical through the soil profile with water. These two processes are critical in determining a compound's mobility and its potential to contaminate groundwater. irost.ir

The sorption of non-ionic organic compounds like this compound is primarily influenced by the organic matter and clay content of the soil. irost.ir Higher organic matter and clay content generally lead to stronger sorption, which in turn reduces the compound's mobility and potential for leaching. irost.irnih.gov

The tendency of a chemical to sorb to soil is often quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak sorption and high mobility, whereas a high Koc value suggests strong sorption and low mobility.

HerbicideClassSoil Sorption Coefficient (Koc) (mL/g)Mobility Potential
AcetochlorChloroacetamide24 - 124Very High to Moderate
MetolachlorChloroacetamide50 - 200High to Moderate
AlachlorChloroacetamide70 - 170High to Moderate

Data for analogous compounds suggest a range of mobility potentials. acs.org

Given its structural similarities to other chloroacetamide herbicides, this compound is anticipated to be a mobile compound in soils, particularly those with low organic matter content. walisongo.ac.idacs.org Its mobility means there is a potential for it to leach through the soil profile and reach groundwater, a concern that has been noted for the chloroacetamide class of herbicides in general. proquest.com The presence of the fluorine atom may also influence its mobility and interaction with soil components. researchgate.netresearchgate.net

Ecotoxicological Assessments on Non-Target Organisms

The introduction of any chemical substance into the environment necessitates a thorough evaluation of its potential impact on non-target organisms. For this compound, while direct data is absent, the ecotoxicological profile of related chloroacetamide herbicides can offer insights into its likely effects on aquatic and terrestrial ecosystems.

Chloroacetamide herbicides are known to be transported into aquatic environments through runoff and leaching, where they can affect a range of non-target organisms. mdpi.comnih.gov Studies on analogous compounds like acetochlor, alachlor, and metolachlor indicate that these substances can exhibit toxicity to aquatic life. dtu.dknih.gov

Algae: Algae are foundational to aquatic food webs, and their health is a key indicator of ecosystem stability. Research on chloroacetamide herbicides has demonstrated their potential to inhibit algal growth. For instance, the green alga Pseudokirchneriella subcapitata has been used as a model organism to assess the ecotoxicity of these compounds. dtu.dknih.gov The toxicity of these herbicides to algae is a significant concern as it can disrupt the primary productivity of aquatic ecosystems.

Daphnia: Daphnia magna, a small planktonic crustacean, is a standard model for ecotoxicity testing due to its sensitivity to waterborne contaminants and its crucial role in aquatic food webs. Chloroacetamide herbicides have been shown to be toxic to Daphnia magna. dtu.dknih.gov Chronic exposure to metabolites of these herbicides can also impact the growth of aquatic invertebrates. For example, a primary metabolite of acetochlor, acetochlor ESA, was found to significantly lower the growth of the marbled crayfish (Procambarus virginalis) during early life stages. mdpi.com

Fish: Fish are critical components of aquatic ecosystems and are often studied to understand the broader impacts of chemical contaminants. While specific LC50 values for this compound are not available, studies on other chloroacetamide herbicides have revealed adverse effects on fish. For example, acetochlor has been shown to affect larval development in rare minnows and can induce oxidative stress. nih.gov Dichloroacetamide safeners, which are often used in conjunction with chloroacetamide herbicides, have also been reported to exhibit low-to-moderate toxicity to freshwater fish, with LC50 values ranging from 1.4 to 4.6 mg/L. mdpi.com

The following table summarizes the ecotoxicity of some chloroacetamide herbicides to various aquatic organisms.

CompoundOrganismEndpointValue (µg/L)
AcetochlorPseudokirchneriella subcapitataEC50 (72h)1.8
AlachlorPseudokirchneriella subcapitataEC50 (72h)1.4
MetolachlorPseudokirchneriella subcapitataEC50 (72h)12
AcetochlorDaphnia magnaEC50 (48h)9,800
AlachlorDaphnia magnaEC50 (48h)10,000
MetolachlorDaphnia magnaEC50 (48h)25,000

Data sourced from studies on analogous chloroacetamide herbicides.

The impact of pesticides on soil health is a critical area of ecotoxicological research. Soil microorganisms and invertebrates play vital roles in nutrient cycling, decomposition, and soil structure maintenance.

Bioaccumulation is the process by which chemicals accumulate in organisms at a concentration higher than that in the surrounding environment. This is a significant concern for persistent organic pollutants, as it can lead to biomagnification through the food chain.

The potential for this compound to bioaccumulate is an important aspect of its environmental risk profile. Chloroacetamide herbicides can be absorbed by aquatic organisms and have the potential to accumulate. nih.gov Similarly, fluorinated organic compounds, particularly perfluorinated substances, are known for their persistence and tendency to bioaccumulate in the environment. nih.govnih.govresearchgate.net

Advanced Applications and Emerging Research Areas of N 2 Chloro 6 Fluorophenyl Acetamide

N-(2-chloro-6-fluorophenyl)acetamide as a Precursor in Complex Molecule Synthesis

The utility of this compound as a precursor, or building block, in organic synthesis is primarily derived from the reactivity of the N-aryl 2-chloroacetamide (B119443) functional group. tandfonline.comtandfonline.comresearchgate.net This class of compounds is recognized for the ease with which the chlorine atom can be displaced by a wide variety of nucleophiles (species seeking a positive center), such as those containing oxygen, nitrogen, or sulfur atoms. tandfonline.comresearchgate.net This reactivity makes it a versatile intermediate for constructing more elaborate molecular architectures. nih.goviucr.org

The core chemical reaction involves the substitution of the chlorine atom, allowing for the attachment of new functional groups or molecular fragments. This process, known as nucleophilic substitution, can be the starting point for creating diverse heterocyclic systems—ring structures containing atoms of at least two different elements—which are common motifs in pharmaceuticals and agrochemicals. researchgate.netlookchem.com For instance, reactions can be designed to form complex ring systems like imidazoles, pyrroles, and thiophenes. researchgate.net

Studies on related N-substituted phenyl-2-chloroacetamides have demonstrated their role as key intermediates. nih.gov They are frequently used in the synthesis of compounds such as (quinolin-8-yloxy) acetamide (B32628) and 2,5-piperazinedione (B512043). nih.gov The general synthetic pathway often involves the reaction of the chloroacetamide with a suitable amine or other nucleophile, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond and the creation of a more complex final product. tandfonline.comnih.gov The reactivity of the chloroacetamide moiety is fundamental to its role as a versatile building block in the synthesis of these and other complex organic molecules. researchgate.netijpsr.info

Potential in Materials Science (e.g., as a monomer, co-crystallizing agent)

The specific molecular structure of this compound suggests its potential, though not yet extensively documented, in the field of materials science. The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen, and the fluorine and chlorine atoms), along with an aromatic ring capable of π–π stacking, are key features for building ordered materials.

As a Monomer: A monomer is a small molecule that can chemically bond to other monomers to form a polymer. This compound possesses functional groups that could potentially allow it to act as a monomer. The amide linkage is a fundamental component of polyamides, a class of robust polymers known for their strength and thermal stability. While the direct polymerization of this specific compound is not widely reported, its reactive sites could be modified to facilitate polymerization reactions, leading to novel polymers with tailored properties imparted by the halogenated phenyl ring.

As a Co-crystallizing Agent: Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. In materials science and pharmaceuticals, co-crystallization is used to modify the physical properties of a solid, such as its solubility, melting point, or stability. A co-crystallizing agent, or "co-former," is a molecule chosen to form a co-crystal with a target molecule.

This compound has the necessary functional groups to act as a co-former. Its amide group is a powerful tool for forming strong and directional hydrogen bonds, which are the primary interactions responsible for holding co-crystals together. The molecule can offer both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling it to link with other molecules that have complementary functionalities, such as carboxylic acids, alcohols, or other amides. The phenyl ring and halogen substituents also allow for weaker, yet significant, interactions like π–π stacking and halogen bonds, which help to stabilize the resulting crystal structure.

Supramolecular Chemistry and Crystal Engineering with this compound

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of solid-state structures with desired properties based on an understanding of these intermolecular interactions. mdpi.com

While the specific crystal structure of this compound is not detailed in the available research, extensive studies on closely related isomers, such as 2-chloro-N-(4-fluorophenyl)acetamide and 2-chloro-N-(3-fluorophenyl)acetamide, provide significant insight into its likely behavior. nih.govnih.govresearchgate.netresearchgate.net These studies are crucial for predicting how molecules of this class organize themselves in the solid state.

The dominant intermolecular interaction observed in the crystal structures of these related N-aryl acetamides is the N—H⋯O hydrogen bond. nih.govresearchgate.netresearchgate.net In this interaction, the hydrogen atom from the amide (N-H) of one molecule forms a strong link with the carbonyl oxygen atom (C=O) of a neighboring molecule. This interaction is highly directional and reliable, often leading to the formation of infinite one-dimensional chains of molecules. nih.govnih.govresearchgate.net

Additionally, weaker C—H⋯O intramolecular contacts are often observed, which help to stabilize the conformation of the molecule itself. nih.govnih.govresearchgate.net The presence of halogen atoms (Cl and F) and the phenyl ring introduces the possibility of other interactions, such as halogen bonding and π–π stacking, which further guide the three-dimensional packing of the molecules in the crystal. mdpi.com

By understanding and controlling these predictable interactions, researchers can engage in crystal engineering. This could involve co-crystallizing this compound with other molecules to create new materials with specific architectures or modifying the molecule itself to favor certain packing arrangements. The study of intermolecular interactions in these systems is fundamental to designing new functional materials from the ground up. rsc.orgnih.gov

Detailed crystallographic studies on related compounds provide precise data on how these molecules assemble.

Table 1: Crystallographic Data for Related N-Aryl Acetamide Compounds
CompoundChemical FormulaCrystal SystemSpace GroupUnit Cell DimensionsReference
2-Chloro-N-(4-fluorophenyl)acetamideC₈H₇ClFNOMonoclinicCca = 4.7410(9) Å b = 20.062(4) Å c = 8.9860(18) Å β = 99.60(3)° nih.govresearchgate.net
2-Chloro-N-(3-fluorophenyl)acetamideC₈H₇ClFNOMonoclinicP2₁/na = 5.0441(2) Å b = 18.2374(7) Å c = 8.8653(3) Å β = 99.843(1)° nih.govresearchgate.net

Concluding Remarks and Future Research Perspectives on N 2 Chloro 6 Fluorophenyl Acetamide

Summary of Key Academic Findings on N-(2-chloro-6-fluorophenyl)acetamide

This compound is a halogenated acetamide (B32628) derivative that has been identified primarily as a crucial intermediate in organic synthesis. Academic research underscores its role as a building block for creating more complex molecules with potential applications in the pharmaceutical and agrochemical sectors. lookchem.com Its chemical structure, featuring a 2-chloro-6-fluorophenyl ring attached to an acetamide group, makes it a versatile precursor for a variety of chemical transformations.

The core academic findings revolve around its utility in synthetic chemistry. It serves as a key starting material for producing a range of compounds. While detailed biological activity for this compound itself is not extensively reported, related chloroacetamide derivatives have been studied for their potential antimicrobial and anticancer properties. nih.gov For instance, studies on similar N-(substituted phenyl)-2-chloroacetamides show that the presence and position of halogen substituents on the phenyl ring can significantly influence biological activity, with halogenated compounds often exhibiting higher lipophilicity, which may enhance their ability to cross cellular membranes. nih.gov

The synthesis of this compound and its analogues is typically achieved through the acylation of the corresponding aniline (B41778) (in this case, 2-chloro-6-fluoroaniline) with an acetylating agent like chloroacetyl chloride. researchgate.netnih.gov This straightforward synthetic route makes it an accessible intermediate for research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H7ClFNO lookchem.com
Molecular Weight187.60 g/mol lookchem.comcymitquimica.com
AppearanceWhite to off-white crystalline solid lookchem.com
Purity≥95% (typical for lab use) cymitquimica.com

Identification of Knowledge Gaps and Future Research Directions

Despite its role as a synthetic intermediate, there is a notable lack of comprehensive public data on the specific physicochemical properties and biological activities of this compound itself. Much of the available research focuses on more complex molecules derived from it or on broader classes of chloroacetamides. nih.govnih.gov

Key knowledge gaps include:

Detailed Physicochemical Characterization: Comprehensive data on properties such as melting point, boiling point, and solubility in various solvents are not consistently reported in publicly accessible literature. lookchem.com

Reactivity Profile: A systematic study of its reactivity under various conditions would be beneficial for optimizing its use in organic synthesis and discovering novel transformations.

Intrinsic Biological Activity: While its derivatives are explored for biological effects, the standalone activity of this compound is largely uninvestigated. Research into its potential antimicrobial, antifungal, or other biological properties could reveal new applications. mdpi.com

Material Science Applications: The potential for this compound or its polymers to be used in the development of new materials, such as specialized polymers or coatings, remains unexplored.

Future research should therefore aim to fill these gaps. A thorough characterization of its physical and chemical properties would be a foundational first step. Subsequent studies could explore its synthetic utility more broadly, employing it in the creation of diverse molecular libraries for screening in agrochemical and material science contexts. Investigating its own biological activity profile, even if minimal, would provide a more complete understanding of this chemical entity.

Broader Academic and Industrial Implications (excluding human clinical/safety)

The primary implication of this compound in both academic and industrial settings is its function as a valuable chemical intermediate. lookchem.comontosight.ai Its structure is particularly relevant for the synthesis of targeted molecules in two major sectors:

Agrochemicals: Halogenated aromatic compounds are common motifs in modern herbicides and pesticides. The specific substitution pattern of this compound makes it a candidate for the synthesis of new active ingredients in crop protection. Its role as a building block allows for the systematic modification of molecular structures to optimize efficacy and selectivity. lookchem.com

Material Science: The compound can be used in the development of novel materials. For example, derivatives could be investigated for creating specialized polymers or coatings with specific properties conferred by the halogenated phenyl ring.

From an academic perspective, this compound and its analogues serve as model compounds for studying structure-activity relationships. Research on how the specific placement of chlorine and fluorine atoms influences the chemical reactivity and physical properties of the acetamide system provides valuable insights for rational molecular design. nih.gov The synthesis and study of such compounds contribute to the fundamental knowledge base of organic chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chloro-6-fluorophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves condensation reactions using intermediates like 2-chloro-N-(4-methylphenyl)acetamide with 2-chloro-6-fluorophenol in the presence of K₂CO₃ in isopropanol, followed by treatment with MeONa in methanol to yield the target compound . Optimizing solvent polarity (e.g., isopropanol vs. methanol) and base strength (K₂CO₃ vs. MeONa) is critical for minimizing side reactions (e.g., hydrolysis of the acetamide group). Yield improvements (>75%) are achievable under anhydrous conditions and controlled stoichiometry.

Q. How can NMR and IR spectroscopy distinguish this compound from structurally similar analogs?

  • Methodological Answer : Key spectroscopic markers include:

  • ¹H NMR : A singlet at δ 2.1–2.3 ppm for the acetyl methyl group and splitting patterns in aromatic protons due to chloro and fluoro substituents (e.g., meta-coupling between F and Cl).
  • ¹³C NMR : A carbonyl signal at ~168–170 ppm and distinct shifts for C-Cl (δ ~110–115 ppm) and C-F (δ ~150–155 ppm).
  • IR : Strong C=O stretch at ~1650–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ . These features differentiate it from analogs lacking the acetamide group or with altered halogen substitution (e.g., 2-chloro-6-fluorobenzamide).

Q. What functional groups in this compound contribute to its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro and fluoro groups on the phenyl ring activate the acetamide moiety toward nucleophilic attack. The chloro substituent (para to the acetamide) enhances electrophilicity at the carbonyl carbon, while the fluorine (ortho) influences regioselectivity via steric and electronic effects. For example, in alkaline hydrolysis, the Cl group directs nucleophiles to the carbonyl site, forming 2-chloro-6-fluorophenol as a byproduct .

Advanced Research Questions

Q. How do computational methods (e.g., HOMO-LUMO, MESP) predict the reactivity of this compound in electrophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) studies on analogous chloro-fluoro acetamides reveal:

  • HOMO-LUMO gaps : Narrower gaps (~4.5–5.0 eV) indicate higher reactivity, with electron density localized on the acetamide group and halogenated ring.
  • Molecular Electrostatic Potential (MESP) : Negative potential regions near the carbonyl oxygen and halogens suggest susceptibility to electrophilic attack at the meta position relative to Cl . Experimental validation via nitration or sulfonation reactions could confirm these predictions.

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be addressed?

  • Methodological Answer : The compound’s low symmetry and halogen-heavy composition complicate X-ray diffraction. Strategies include:

  • High-resolution data collection : Using synchrotron radiation to resolve weak diffraction signals from light atoms (e.g., H, C) alongside heavy halogens.
  • Twinned crystal refinement : Applying SHELXL or similar software to model twinning ratios, particularly for centrosymmetric pseudo-merohedral twins .
  • Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., C-Cl⋯H-N hydrogen bonds) influencing packing .

Q. How do substituent effects (Cl vs. F) influence the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Comparative studies with analogs (e.g., N-(2,6-dichlorophenyl)acetamide) show:

  • Fluorine’s role : Enhances membrane permeability via lipophilicity (logP ~1.8) and forms weak hydrogen bonds with active-site residues (e.g., Tyr in kinases).
  • Chlorine’s role : Increases binding affinity through hydrophobic interactions and van der Waals contacts.
  • Activity correlation : IC₅₀ values improve by 2–3 orders of magnitude when both halogens are present, as seen in acetylcholinesterase inhibition assays .

Q. What are the key byproducts formed during the synthesis of this compound, and how can they be minimized?

  • Methodological Answer : Common byproducts include:

  • Hydrolysis products : 2-chloro-6-fluorophenol (from acetamide cleavage under acidic/basic conditions).
  • Dimerization : Bis-acetamide derivatives via Ullmann-type coupling, prevalent in Cu-catalyzed reactions.
  • Mitigation : Use aprotic solvents (e.g., DMF), lower reaction temperatures (<80°C), and catalytic scavengers (e.g., molecular sieves) to suppress hydrolysis and coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.